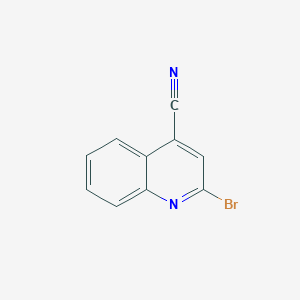

![molecular formula C7H8N2O2 B1342445 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol CAS No. 1075260-60-4](/img/structure/B1342445.png)

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

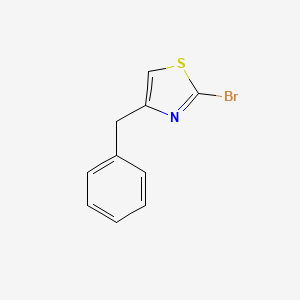

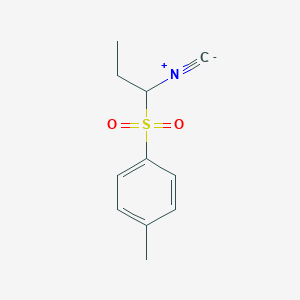

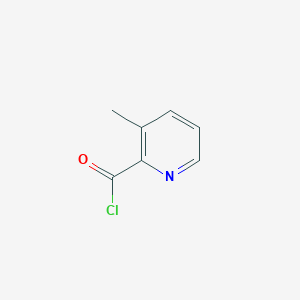

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a chemical compound with the molecular formula C7H8N2O2 . It is a yellow solid with a molecular weight of 152.15 . The IUPAC name for this compound is 7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-ol .

Molecular Structure Analysis

The InChI code for 7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is 1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol is a yellow solid . It is stored at a temperature of 0-5 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” is a chemical compound that has been used in the synthesis of novel derivatives with potential biological activity . These derivatives have been evaluated for their cytotoxicity against various cancer cell lines .

- Methods of application or experimental procedures : The compound is used as a building block in the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . The synthesis involves various chemical reactions and the use of different reagents. The resulting compounds are then tested for their cytotoxicity using the MTT cell proliferation assay .

- Results or outcomes : Some of the synthesized compounds showed moderate cytotoxicity activity against the cancer cell lines . The structure-activity relationships (SARs) and pharmacological results indicated that the introduction of phenylpyridine-carboxamide scaffold was beneficial for the activity .

Synthesis of New Fused Pyrano [4,3-b]pyridines

- Summary of the application : This compound has been used in the synthesis of new fused pyrano [4,3-b]pyridines . These new compounds have been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .

- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .

- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .

Synthesis of Condensed Triazolo[4,3-c]pyrimidines

- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of novel dihydro-5H-pyrano[3’,4’:5’,6’]pyrido[2,3-d]-1,2,4-triazolo[4,3-c]pyrimidines .

- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine .

- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .

Synthesis of New Condensed Derivatives of Pyrano

- Summary of the application : This compound has been used in the synthesis of new condensed derivatives of pyrano .

- Methods of application or experimental procedures : The synthesis involves various chemical reactions with primary and secondary amines . The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines .

- Results or outcomes : The synthesized compounds showed a weak antibacterial activity .

Synthesis and Pharmacological Activities of Pyrano[2,3-d]

- Summary of the application : “7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol” has been used in the synthesis of new compounds with potential pharmacological activities .

- Methods of application or experimental procedures : The synthesis involves various chemical reactions starting from 2-amino-3-cyano-7,7-dimethyl-7,8-dihydro-5H-pyrano .

- Results or outcomes : The synthesized compounds are novel and their potential applications are yet to be explored .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7-3-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWTUQJUCRQZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=O)NN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)